![molecular formula C22H24N2O3 B2425147 N-Cyclohexyl-4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamid CAS No. 500113-88-2](/img/structure/B2425147.png)
N-Cyclohexyl-4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide is a complex organic compound that belongs to the class of benzo[de]isoquinoline-1,3-diones
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide has several scientific research applications:
Wirkmechanismus
Target of Action
It is known that benzo[de]isoquinoline-1,3-dione derivatives are important organic materials due to their outstanding electronic properties .
Mode of Action
It is known that n-heteroacenes, which include unsaturated n atoms in the conjugated backbone, can lower both the electron affinity and ionic potential, which is beneficial for stabilizing and achieving electron transport for the resulting molecules .
Biochemical Pathways
It is known that n-heteroacenes are among the most important electron-accepting materials .
Pharmacokinetics
It is known that the solubility and stability of acenes and heteroacenes can be improved by introducing triisopropylsilyl (tips)-ethynyl groups .
Result of Action
It is known that these molecules have high electron affinity values as confirmed by cyclic voltammetry measurements .
Action Environment
It is known that the structural characteristics and device fabrication via solution processing can be improved by introducing triisopropylsilyl (tips)-ethynyl groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclohexyl-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine and amide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[de]isoquinoline-1,3-dione derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
Naphthalimide derivatives: Known for their use in fluorescent sensors, these compounds have structural similarities and functional applications.
Anthracen-9-ylmethyl derivatives: These compounds are also used in chemosensor systems and have similar electron transfer properties.
Uniqueness
N-cyclohexyl-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide stands out due to its specific structural features, which enhance its solubility, crystallinity, and effectiveness in various applications . Its ability to undergo multiple types of chemical reactions and its potential in scientific research make it a valuable compound in the field of organic chemistry .
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c25-19(23-16-9-2-1-3-10-16)13-6-14-24-21(26)17-11-4-7-15-8-5-12-18(20(15)17)22(24)27/h4-5,7-8,11-12,16H,1-3,6,9-10,13-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHMERVJVTURBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
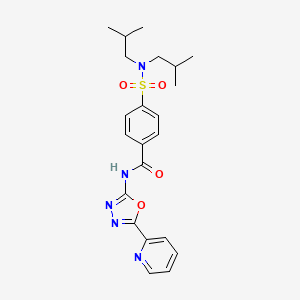

![1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one](/img/structure/B2425068.png)
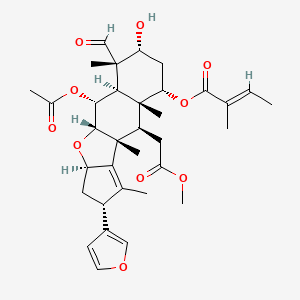
![2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine](/img/structure/B2425070.png)
![1-(3,4-Dimethylphenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2425073.png)
![N-(3,4-dimethoxyphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2425074.png)
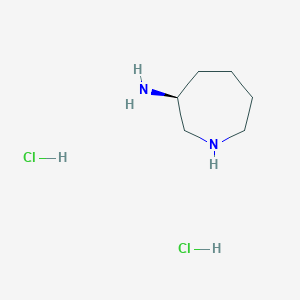
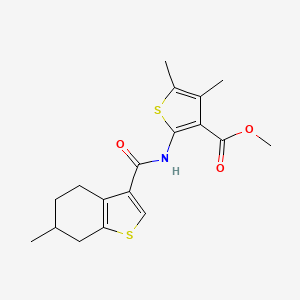
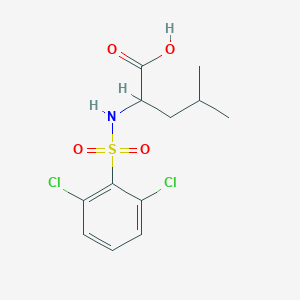
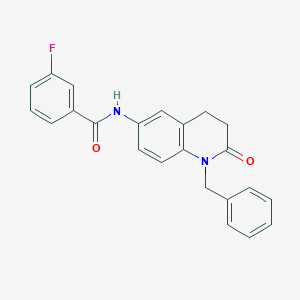
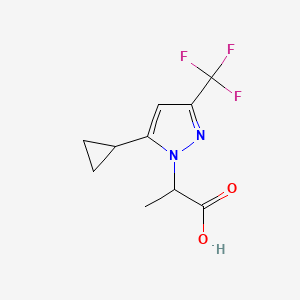
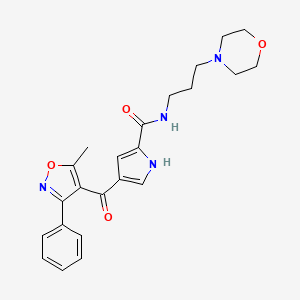
![2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2425087.png)
